1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride
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Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired heterocyclic system . Another common method involves the treatment of diphenylhydrazone and pyridine with iodine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
1H-Pyrazolo[3,4-c]pyridine: A closely related compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-7-3-2-4-8-6(7)5-9-10;/h5,8H,2-4H2,1H3;1H |
InChI Key |
TZSVRPOIGREZGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NCCC2.Cl |
Origin of Product |
United States |
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